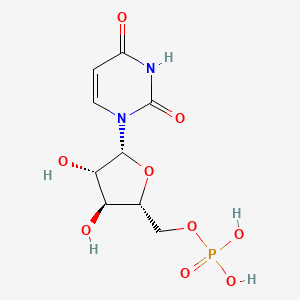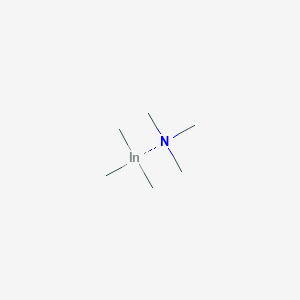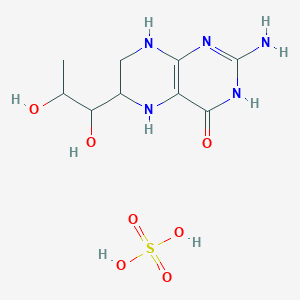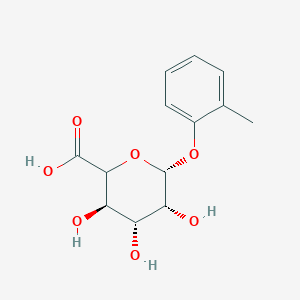
Uracil arabinose-5'-phosphate
Descripción general
Descripción
Uracil arabinose-5'-phosphate (UAP) is a nucleotide sugar found in both prokaryotes and eukaryotes. It is important for the synthesis of polysaccharides, proteins, and nucleic acids. UAP is formed by the condensation of uracil and arabinose-5'-phosphate and is a precursor to uridine diphosphate (UDP)-arabinose, which is essential for the synthesis of many polysaccharides, proteins, and nucleic acids. UAP is also involved in the regulation of metabolic pathways and is a component of several metabolic pathways.
Aplicaciones Científicas De Investigación
Mechanism of Purine Arabinoside Synthesis
Research has revealed the mechanism of purine arabinoside synthesis from uracil arabinoside and purine bases via the bacterial transarabinosylation reaction. Arabinose-1-phosphate, closely related to Uracil arabinose-5'-phosphate, serves as an intermediate in this biochemical pathway. This process involves enzymatic reactions that split uracil arabinoside into uracil and arabinose-1-phosphate, highlighting the compound's role in nucleoside metabolism (Takashi et al., 2007).
Biocatalytic Methodology for C-Nucleotide Synthesis
Another study focused on the biocatalytic synthesis of C-nucleoside phosphates from pentose 5-phosphates, including d-arabinose 5-phosphate. This methodology facilitates the incorporation of enzymatically synthesized C-nucleotide triphosphates into nucleic acids, demonstrating this compound's utility in synthetic biology applications aimed at expanding the genetic alphabet (M. Pfeiffer & B. Nidetzky, 2020).
Role in Bacterial Physiology
This compound's role extends to bacterial physiology, where it contributes to the biosynthesis of lipopolysaccharide and capsid in Gram-positive bacteria. For instance, the d-Arabinose-5-phosphate isomerase in Clostridium tetani, identified and characterized, indicates the significance of this compound in bacterial pathogenicity and survival, providing insights into bacterial cell wall synthesis mechanisms (David Cech et al., 2017).
Antiviral Nucleoside Analogues Development
Furthermore, the study of this compound derivatives has implications in antiviral therapy. For example, the design and synthesis of 5-trimethylsilyl arabinosyl uridines, aiming to bypass the initial phosphorylation step required for antiviral activity, underscore the potential of this compound analogues in developing novel antiviral agents (Y. Mehellou et al., 2010).
Safety and Hazards
The safety data sheet for Uracil suggests avoiding contact with skin and eyes, not breathing dust, and not ingesting . If swallowed, it’s recommended to clean the mouth with water and get medical attention . It’s also suggested to avoid breathing mist, gas, or vapours and to use personal protective equipment .
Direcciones Futuras
Uracil arabinose-5’-phosphate and its analogues could potentially be used as substrates to identify, differentiate, and characterize enzymes such as D-arabinose 5-phosphate isomerase (KdsD) and 3-deoxy-D-manno-octulosonate 8-phosphate synthase (s) which are involved in lipopolysaccharide (LPS) biosynthesis . This could open up new avenues for research and development in the field of biochemistry and drug discovery.
Mecanismo De Acción
Target of Action
Uracil arabinose-5’-phosphate is a complex molecule that interacts with various targets within the cell It’s known that uracil derivatives play a crucial role in nucleic acid synthesis, suggesting that uracil arabinose-5’-phosphate may interact with enzymes involved in these processes .
Mode of Action
It’s known that uracil derivatives can interfere with dna synthesis . This interference occurs through the conversion of the uracil derivative into a triphosphate form, which can then incorporate into DNA and cause damage
Biochemical Pathways
Uracil arabinose-5’-phosphate likely participates in several biochemical pathways. Arabinose, a component of this compound, is a key sugar in plants and is involved in the synthesis and recycling of cell wall polymers and proteins . It’s also involved in the interconversion of UDP-Ara p to UDP-Ara f, a process that occurs in the cytosol . The uracil component, on the other hand, serves as an allosteric regulator and coenzyme for many important biochemical reactions .
Pharmacokinetics
It’s known that cytarabine, a uracil derivative, is rapidly deaminated into an inactive form, which affects its bioavailability
Result of Action
For instance, it could potentially affect cell wall structure and function in plants, given the role of arabinose in these processes .
Análisis Bioquímico
Biochemical Properties
Uracil arabinose-5’-phosphate interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the microbial pentose phosphate pathway, where it is regarded as an important biological catalyst in rare sugar production . It can isomerize L-arabinose into L-ribulose, as well as D-galactose into D-tagatose .
Cellular Effects
Uracil arabinose-5’-phosphate has significant effects on various types of cells and cellular processes. For instance, it influences cell function by maintaining metabolic homeostasis during growth and cellular stress . It also plays a role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Uracil arabinose-5’-phosphate exerts its effects at the molecular level through various mechanisms. It participates in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the reversible aldol-ketol isomerization between D-ribulose 5-phosphate (Ru5P) and D-arabinose 5-phosphate (A5P), a key step in the biosynthesis of 3-deoxy-D-manno-octulosonic acid (KDO), a unique 8-carbon sugar component of lipopolysaccharides (LPSs) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Uracil arabinose-5’-phosphate change over time. It has been observed that the specific consumption rate of L-arabinose increases over time in certain laboratory conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Uracil arabinose-5’-phosphate is involved in several metabolic pathways. It plays a crucial role in the microbial pentose phosphate pathway . It is also involved in the biosynthetic pathway of KDO, a unique 8-carbon sugar component of LPSs .
Propiedades
IUPAC Name |
[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJCXFVJDGTHFX-CCXZUQQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18354-06-8 | |
| Record name | Uracil arabinotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018354068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | URACIL ARABINOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYD0EF6ZRI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)

![(+)-N-Acetyl 3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazine-9-ol Triisopropylsilyl Ether](/img/structure/B1140895.png)